An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one (δ-Undecalactone)
An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one (δ-Undecalactone)
Introduction
The landscape of drug discovery and development is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Within the vast arsenal of organic chemistry, heterocyclic compounds hold a privileged position, and among them, the saturated pyran ring system is of significant interest. This guide provides a comprehensive technical overview of 6-hexyltetrahydro-2H-pyran-2-one, a delta-lactone commonly known as δ-undecalactone. While it has established applications in the flavor and fragrance industries, its structural motifs and potential for biological activity make it a molecule of interest for researchers and scientists in the pharmaceutical and life sciences sectors.[1][2] This document will delve into its chemical structure and properties, provide a detailed synthetic protocol, explore its known biological activities and potential applications in drug development, and offer a curated list of references for further investigation.
Molecular Structure and Chemical Identity
6-Hexyltetrahydro-2H-pyran-2-one is a cyclic ester, specifically a delta-lactone, characterized by a six-membered tetrahydropyran ring with a ketone group at the 2-position and a hexyl substituent at the 6-position.[3] The presence of a chiral center at the carbon atom bearing the hexyl group means that this compound can exist as two enantiomers, (R)-6-hexyltetrahydro-2H-pyran-2-one and (S)-6-hexyltetrahydro-2H-pyran-2-one, or as a racemic mixture.[4]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"];
} Figure 1: Chemical structure of 6-Hexyltetrahydro-2H-pyran-2-one.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 6-hexyloxan-2-one[5] |
| Synonyms | δ-Undecalactone, Delta-Undecalactone, 5-Hydroxyundecanoic acid lactone, Undecanolide-1,5[6] |
| CAS Number | 710-04-3[6] |
| Molecular Formula | C₁₁H₂₀O₂[6] |
| Molecular Weight | 184.28 g/mol [2] |
| InChI Key | YZRXRLLRSPQHDK-UHFFFAOYSA-N[6] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Fruity, creamy, peach, coconut | [2] |
| Boiling Point | 298 °C (568.4 °F) | [4] |
| Density | 0.958 g/cm³ | [4] |
| Refractive Index (@ 20°C) | 1.457 - 1.461 | [4] |
| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. | [5] |
| logP | 3.06 | [4] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-hexyltetrahydro-2H-pyran-2-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone, typically appearing in the range of 1735-1750 cm⁻¹. Other significant peaks would include those for C-H stretching and bending vibrations.[6]
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6-hexyltetrahydro-2H-pyran-2-one, the molecular ion peak [M]⁺ would be observed at m/z 184. The fragmentation pattern would likely involve the loss of the hexyl group and cleavage of the lactone ring.[6]
Synthesis of 6-Hexyltetrahydro-2H-pyran-2-one
The most common and efficient method for the synthesis of δ-lactones from cyclic ketones is the Baeyer-Villiger oxidation.[7][8] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (or a lactone in the case of cyclic ketones).
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone
This protocol outlines a general procedure for the synthesis of 6-hexyltetrahydro-2H-pyran-2-one from 2-hexylcyclopentanone using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Materials:
-
2-Hexylcyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexylcyclopentanone (1 equivalent) in dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Addition of Oxidant: Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The addition of the peracid is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peracid by slowly adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 6-hexyltetrahydro-2H-pyran-2-one.
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 2: Synthetic workflow for 6-Hexyltetrahydro-2H-pyran-2-one.
Biological Activities and Potential in Drug Development
While extensively used in flavors and fragrances, the biological profile of δ-lactones, including 6-hexyltetrahydro-2H-pyran-2-one, is an area of growing interest for pharmaceutical research. Lactones, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][9][10]
Antimicrobial and Cytotoxic Activities
Studies on various δ-lactones have demonstrated their potential as antimicrobial agents.[9] For instance, δ-decalactone has been shown to inhibit the growth of various fungi and bacteria, including Aspergillus niger, Candida albicans, and Staphylococcus aureus.[11] While specific data for the antimicrobial spectrum of 6-hexyltetrahydro-2H-pyran-2-one is limited, the structural similarity to other bioactive lactones suggests it may possess similar properties.
Furthermore, cytotoxicity is a key consideration in drug development. In a BlueScreen assay, δ-undecalactone was found to be positive for cytotoxicity without metabolic activation.[6] While this indicates a potential for cellular toxicity, it is also a property often sought in the development of anticancer agents. Many natural and synthetic lactones have been investigated for their antitumor activities.[10]
Activation of TRPV1 Receptor
A significant finding with potential therapeutic implications is the ability of sweet-scented lactones, including δ-undecalactone, to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[12] TRPV1 is a non-selective cation channel that functions as a polymodal sensor for various stimuli, including heat, protons, and capsaicin.[12]
The activation of TRPV1 is implicated in a wide range of physiological and pathophysiological processes, making it a promising drug target.[13]
-
Pain and Inflammation: TRPV1 is a key player in the signaling of inflammatory and neuropathic pain. Modulation of TRPV1 activity is a major focus for the development of novel analgesics.[14]
-
Metabolic Regulation: TRPV1 activation has been linked to the enhancement of thermogenic gene expression and the browning of adipocytes, suggesting a potential role in regulating metabolism.[15]
-
Immune Response: TRPV1 is expressed in various immune cells, and its activation can modulate immune responses, including the release of cytokines.[16]
The ability of 6-hexyltetrahydro-2H-pyran-2-one to activate TRPV1 opens up avenues for its investigation as a lead compound for the development of therapeutics targeting conditions where TRPV1 modulation is beneficial.
Conclusion
6-Hexyltetrahydro-2H-pyran-2-one (δ-undecalactone) is a versatile molecule with a well-defined chemical structure and accessible synthetic routes. While its primary commercial applications have been in the flavor and fragrance industries, its inherent chemical functionalities and emerging biological activity profile, particularly its interaction with the TRPV1 receptor, present intriguing possibilities for its exploration in the realm of drug discovery and development. The information compiled in this guide serves as a foundational resource for researchers and scientists interested in leveraging the potential of this and related δ-lactones in their research endeavors. Further investigation into its specific biological targets and mechanisms of action is warranted to fully unlock its therapeutic potential.
References
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DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available from: [Link]
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2H-Pyran-2-one, 6-hexyltetrahydro-. NIST Chemistry WebBook. Available from: [Link]
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Delta-undecalactone (CAS N° 710-04-3). ScenTree. Available from: [Link]
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delta-UNDECALACTONE. PubChem. Available from: [Link]
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Undecalactone delta. ACS International. Available from: [Link]
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δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. MDPI. Available from: [Link]
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In Vitro Antifungal and Antiviral Activities of .GAMMA.- and .DELTA.-Lactone Analogs Utilized as Food Flavoring. ResearchGate. Available from: [Link]
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Activation and activators of TRPV1 and their pharmaceutical implication. PubMed. Available from: [Link]
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Baeyer-Villiger Oxidation. Chemistry Steps. Available from: [Link]
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Lactones: Classification, synthesis, biological activities, and industrial applications. ResearchGate. Available from: [Link]
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TRPV1: A Potential Drug Target for Treating Various Diseases. PMC - NIH. Available from: [Link]
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delta-undecalactone, 710-04-3. The Good Scents Company. Available from: [Link]
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Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available from: [Link]
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Activation and Activators of TRPV1 and Their Pharmaceutical Implication. ResearchGate. Available from: [Link]
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Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. Available from: [Link]
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TRPV1. Wikipedia. Available from: [Link]
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Baeyer–Villiger oxidation. L.S.College, Muzaffarpur. Available from: [Link]
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The Physiological Significance of TRP and Piezo Channels as Physical Stimulus Sensors in Brown Adipocytes. MDPI. Available from: [Link]
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